

An In-depth Technical Guide to 2-Propylcyclopentanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propylcyclopentanone**

Cat. No.: **B073189**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic characterization of **2-propylcyclopentanone**. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. Detailed experimental protocols for the synthesis of **2-propylcyclopentanone** are provided, along with a thorough analysis of its spectroscopic data. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, key processes are visualized using logical and experimental workflow diagrams.

Chemical and Physical Properties

2-Propylcyclopentanone, also known as cyclopentanone, 2-propyl-, is a cyclic ketone with a propyl substituent at the alpha position. It is a colorless liquid at room temperature and possesses a characteristic odor.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1193-70-0	
Molecular Formula	C ₈ H ₁₄ O	
Molecular Weight	126.20 g/mol	
Appearance	Colorless liquid	[1]
Boiling Point	183-184 °C	
Melting Point	-68.3 °C (estimated)	
Density	0.902 g/mL at 25 °C	
Refractive Index	1.442 at 20 °C	
Solubility	Insoluble in water; soluble in organic solvents.	[1]

Synthesis of 2-Propylcyclopentanone

The synthesis of **2-propylcyclopentanone** is most commonly achieved through the alkylation of cyclopentanone. Two primary methods are presented here: the alkylation of a pre-formed enolate and the Stork enamine synthesis.

Method 1: Enolate Alkylation

This method involves the deprotonation of cyclopentanone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired **2-propylcyclopentanone**.



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Figure 1: Workflow for the synthesis of **2-propylcyclopentanone** via enolate alkylation.

Experimental Protocol:

- Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 eq) dropwise via the dropping funnel. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
- Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
- Alkylation: To the enolate solution, add 1-iodopropane (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by fractional distillation to yield pure **2-propylcyclopentanone**.

Method 2: Stork Enamine Synthesis

The Stork enamine synthesis provides a milder alternative to direct enolate alkylation. Cyclopentanone is first reacted with a secondary amine, such as pyrrolidine, to form an enamine. This enamine is then sufficiently nucleophilic to react with an alkyl halide. Subsequent hydrolysis of the resulting iminium salt yields the alkylated ketone.



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References

- 1. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propylcyclopentanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073189#2-propylcyclopentanone-chemical-structure]

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